Cas no 2306262-04-2 ((6-bromo-8-fluoro-3-quinolyl)methanol)

(6-Bromo-8-fluoro-3-quinolyl)methanol is a fluorinated and brominated quinoline derivative with significant utility in pharmaceutical and agrochemical research. The presence of both bromo and fluoro substituents enhances its reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. The hydroxymethyl group at the 3-position offers additional modification potential, enabling the synthesis of esters, ethers, or other derivatives. This compound exhibits favorable stability and solubility properties, facilitating its use in diverse synthetic applications. Its structural features make it particularly valuable in the development of bioactive molecules, including potential antimicrobial or anticancer agents. High purity grades are available to ensure reproducibility in research and industrial processes.
(6-bromo-8-fluoro-3-quinolyl)methanol structure
2306262-04-2 structure
Product Name:(6-bromo-8-fluoro-3-quinolyl)methanol
CAS No:2306262-04-2
MF:C10H7BrFNO
MW:256.071085214615
CID:6184933
PubChem ID:138106124
Update Time:2026-03-11

(6-bromo-8-fluoro-3-quinolyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (6-bromo-8-fluoro-3-quinolyl)methanol
    • PB42211
    • 2306262-04-2
    • PS-15800
    • starbld0011179
    • MFCD31729400
    • (6-Bromo-8-fluoroquinolin-3-yl)methanol
    • CS-0309458
    • P20122
    • Inchi: 1S/C10H7BrFNO/c11-8-2-7-1-6(5-14)4-13-10(7)9(12)3-8/h1-4,14H,5H2
    • InChI Key: KUHACVFPLLNEQL-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2C(C=1)=CC(CO)=CN=2)F

Computed Properties

  • Exact Mass: 254.96950g/mol
  • Monoisotopic Mass: 254.96950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 33.1Ų

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(6-bromo-8-fluoro-3-quinolyl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:2306262-04-2)(6-bromo-8-fluoro-3-quinolyl)methanol
Order Number:A1082001
Stock Status:in Stock
Quantity:100mg/250mg/500mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:13
Price ($):268.0/446.0/743.0
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Additional information on (6-bromo-8-fluoro-3-quinolyl)methanol

Comprehensive Overview of (6-bromo-8-fluoro-3-quinolyl)methanol (CAS No. 2306262-04-2): Properties, Applications, and Research Insights

(6-bromo-8-fluoro-3-quinolyl)methanol (CAS No. 2306262-04-2) is a halogenated quinoline derivative gaining attention in pharmaceutical and material science research. This compound, characterized by its bromine and fluorine substitutions, exhibits unique electronic properties and reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutic scaffolds.

The structural features of 6-bromo-8-fluoro-3-quinolinemethanol contribute to its versatility. The methanol group at the 3-position allows for further functionalization, while the halogen atoms enhance its binding affinity in molecular interactions. Recent studies highlight its role in catalysis and ligand design, addressing trending topics like green chemistry and sustainable synthesis. These applications resonate with industry shifts toward eco-friendly methodologies, a frequent search query among chemists.

Analytical data for CAS 2306262-04-2 reveals high purity (>98%) in commercial samples, with NMR and HPLC-MS being standard characterization tools. Stability studies under varying pH and temperature conditions are critical, as users often search for "quinoline derivative stability" or "storage conditions for halogenated compounds." Proper handling in inert atmospheres is recommended to preserve its reactive hydroxymethyl group, a detail frequently overlooked in literature.

In material science, (6-bromo-8-fluoro-quinolin-3-yl)methanol serves as a precursor for organic semiconductors and luminescent materials. Its electron-withdrawing halogens improve charge transport properties, a hot topic in OLED and solar cell research. This aligns with rising searches for "small molecule optoelectronics" and "quinoline-based materials," reflecting cross-disciplinary interest.

Regulatory status updates confirm that this compound is non-hazardous under standard conditions, addressing common user concerns about "halogenated compound safety." However, researchers should consult REACH and FDA guidelines for specific applications, another frequent search theme. Patent analysis shows increasing filings involving 2306262-04-2 in bioconjugation techniques, particularly for proteolysis-targeting chimeras (PROTACs), a cutting-edge area in drug development.

Future directions for 6-bromo-8-fluoro-3-quinolinemethanol research include optimizing its scalable synthesis—addressing the popular query "cost-effective quinoline preparation." Computational studies predicting its ADMET properties are also emerging, leveraging AI-driven drug design tools, a dominant trend in 2024. Collaborative efforts between academia and industry could accelerate its adoption in precision medicine platforms.

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(CAS:2306262-04-2)(6-bromo-8-fluoro-3-quinolyl)methanol
A1082001
Purity:99%/99%/99%
Quantity:100mg/250mg/500mg
Price ($):268.0/446.0/743.0
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